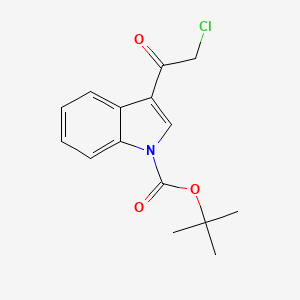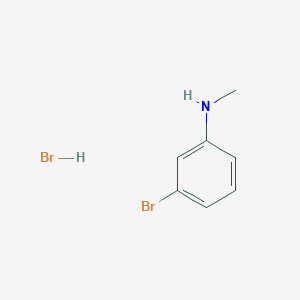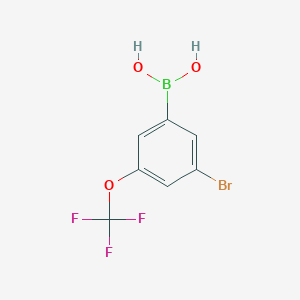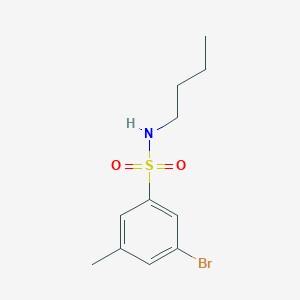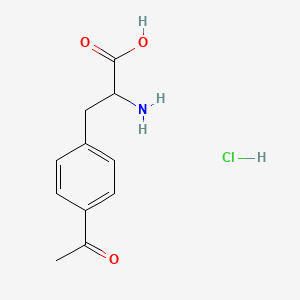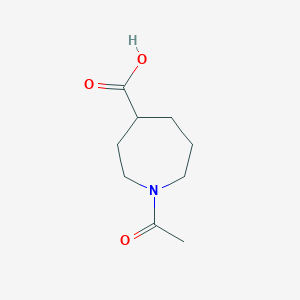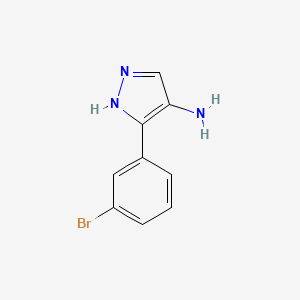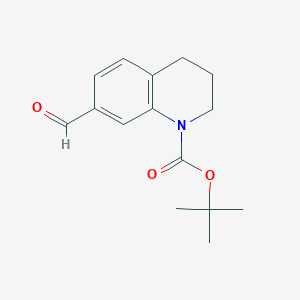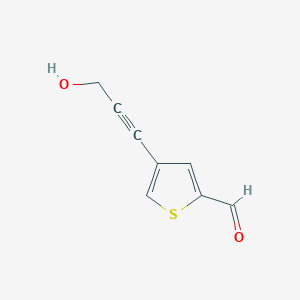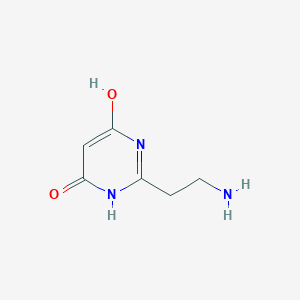![molecular formula C13H18N2O4S B1372578 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid CAS No. 1042613-44-4](/img/structure/B1372578.png)
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid” is a chemical compound that belongs to the class of sulfonamides. It has a CAS Number of 1042613-44-4 and a molecular weight of 298.36 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18N2O4S/c1-11-3-2-4-12(9-11)14-5-7-15(8-6-14)20(18,19)10-13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 298.36 .Aplicaciones Científicas De Investigación
DNA Binding and Staining Applications
- Hoechst 33258 and Analogues : The synthetic dye Hoechst 33258, including 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid, binds strongly to the minor groove of double-stranded B-DNA, specifically AT-rich sequences. This property is leveraged in fluorescent DNA staining, vital in plant cell biology for chromosome and nuclear staining, and flow cytometry analysis. Hoechst derivatives are also explored as radioprotectors and topoisomerase inhibitors, showcasing their role in rational drug design and investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Therapeutic Research and Drug Design
Piperazine Derivatives : The compound's piperazine moiety is crucial in the design of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, and anticancer activities. The flexibility of piperazine as a building block in drug discovery is underscored, with modification on the piperazine nucleus leading to significant differences in medicinal potential. This aspect highlights the compound's relevance in exploring new molecular designs for various diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity : Piperazine analogues, including this compound, have been extensively researched for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB). The review emphasizes the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Industrial Applications
- Organic Corrosion Inhibitors : The presence of heteroatoms like nitrogen in this compound makes it a part of organic inhibitors used in acidic media for industrial cleaning of metals. Such inhibitors, featuring heteroatoms and π-electrons, play a significant role in preventing metallic dissolution in aggressive acidic solutions used in industrial acid cleaning, acid pickling, and acid-descaling processes (Goyal et al., 2018).
Propiedades
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11-3-2-4-12(9-11)14-5-7-15(8-6-14)20(18,19)10-13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBGXTAUGOMCRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
